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Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of DAPI (4′,6-

diamidino-2-phenylindole) dilactate for fluorescent staining of cell nuclei in various experimental

contexts. DAPI is a popular blue-fluorescent dye that binds strongly to A-T rich regions of

double-stranded DNA, making it an excellent counterstain in fluorescence microscopy, flow

cytometry, and other cell analysis applications.[1][2] DAPI dilactate is a more water-soluble

salt of DAPI, facilitating easier preparation of stock solutions.[3]

Data Presentation: Quantitative Staining Parameters
The optimal incubation time and temperature for DAPI staining can vary depending on the cell

type, whether the cells are live or fixed, and the specific application. The following tables

summarize recommended starting concentrations and incubation conditions.

Table 1: DAPI Staining Parameters for Mammalian Cells
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Cell State
DAPI
Concentration

Incubation
Time

Incubation
Temperature

Notes

Fixed Cells &

Tissue Sections

0.1 - 1 µg/mL

(typically 300

nM)

1 - 15 minutes
Room

Temperature

Longer

incubation may

be needed for

tissues to ensure

penetration.[3][4]

Live Cells 1 - 10 µg/mL 5 - 15 minutes

Room

Temperature or

37°C

Higher

concentrations

can be toxic to

live cells.

Hoechst stains

are often

preferred for live-

cell imaging due

to lower toxicity.

Flow Cytometry

(Fixed Cells)
3 µM 15 minutes

Room

Temperature

Staining buffer

may contain Tris,

NaCl, CaCl₂,

MgCl₂, and a

non-ionic

detergent.

Chromosome

FISH
30 nM 30 minutes

Room

Temperature

Used as a

counterstain after

hybridization.

Table 2: DAPI Staining Parameters for Other Organisms
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Organism
DAPI
Concentration

Incubation
Time

Incubation
Temperature

Notes

Bacteria (Gram-

positive/negative

)

12 - 15 µg/mL 30 minutes
Room

Temperature

Dead cells tend

to stain more

brightly than live

cells.

Yeast (S.

cerevisiae)
12 - 15 µg/mL Varies

Room

Temperature

In live yeast,

DAPI primarily

stains

mitochondria

with dim

fluorescence.

Dead cells show

brighter nuclear

and cytoplasmic

staining.

Experimental Protocols
Below are detailed protocols for DAPI staining of fixed and live mammalian cells.

Protocol 1: Staining of Fixed Mammalian Cells
This protocol is suitable for cells grown on coverslips, chamber slides, or microplates that have

been fixed and permeabilized.

Materials:

DAPI Dilactate Stock Solution (e.g., 1-5 mg/mL in deionized water or DMF)

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Antifade Mounting Medium

Procedure:

Cell Culture and Fixation:

Culture cells to the desired confluence on a suitable imaging surface.

Gently wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room

temperature to permeabilize the nuclear membrane.

Wash the cells three times with PBS for 5 minutes each.

DAPI Staining:

Prepare a DAPI working solution by diluting the stock solution in PBS to a final

concentration of 0.1-1 µg/mL. A common starting concentration is 300 nM.

Add the DAPI working solution to the cells, ensuring the entire surface is covered.

Incubate for 1-5 minutes at room temperature, protected from light.

Washing and Mounting:

Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye

and reduce background fluorescence.

Mount the coverslip with a drop of antifade mounting medium. DAPI can also be included

directly in the mounting medium for a one-step staining and mounting process.

Imaging:
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Image the stained nuclei using a fluorescence microscope with a DAPI filter set

(Excitation/Emission: ~358/461 nm).

Protocol 2: Staining of Live Mammalian Cells
This protocol is for the visualization of nuclei in living cells. Note that DAPI is less permeable to

live cell membranes and can be more toxic than other nuclear stains like Hoechst.

Materials:

DAPI Dilactate Stock Solution

Complete Cell Culture Medium

Procedure:

Preparation of Staining Solution:

Prepare a DAPI working solution by diluting the stock solution in complete cell culture

medium to a final concentration of 1-10 µg/mL.

Staining:

Method A (Medium Replacement):

Remove the existing culture medium from the cells.

Add the DAPI-containing medium to the cells.

Incubate for 5-15 minutes at 37°C or room temperature.

Method B (Direct Addition):

Prepare a 10X DAPI staining solution in complete culture medium.

Add 1/10th volume of the 10X solution directly to the cells in their existing medium.

Gently mix by pipetting or swirling the plate.
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Incubate for 5-15 minutes at 37°C or room temperature.

Imaging:

Image the cells directly without a wash step. Washing is optional but can help to reduce

background fluorescence.

Use a fluorescence microscope equipped with a DAPI filter set.

Mandatory Visualizations
DAPI Staining Mechanism
DAPI intercalates into the minor groove of double-stranded DNA, showing a strong preference

for adenine-thymine (A-T) rich regions. Upon binding, the DAPI molecule undergoes a

conformational change, leading to a significant increase in its fluorescence quantum yield. The

fluorescence emission is bright blue, with an excitation maximum around 358 nm and an

emission maximum around 461 nm when bound to DNA.
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Caption: DAPI binding to DNA and fluorescence mechanism.

Experimental Workflow for Fixed Cell Staining
The following diagram illustrates the key steps in the DAPI staining protocol for fixed cells.
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Start: Cells on Coverslip

Wash with PBS

Fixation
(e.g., 4% PFA, 10-15 min)
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Caption: Workflow for DAPI staining of fixed cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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